molecular formula C26H35ClN2O10S B12794185 Amlodipine besylate dihydrate CAS No. 532929-68-3

Amlodipine besylate dihydrate

Cat. No.: B12794185
CAS No.: 532929-68-3
M. Wt: 603.1 g/mol
InChI Key: CXOUVSIRCRQEOE-UHFFFAOYSA-N
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Description

Amlodipine besylate dihydrate is a calcium channel blocker used primarily in the treatment of hypertension and coronary artery disease. It is a dihydropyridine derivative that works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amlodipine besylate dihydrate can be synthesized through various methods. One common approach involves the reaction of amlodipine with benzenesulfonic acid to form the besylate salt. The dihydrate form is obtained by crystallization from an aqueous solution .

Industrial Production Methods: Industrial production typically involves wet granulation and tabletting. The process includes mixing amlodipine besylate with excipients like microcrystalline cellulose and crospovidone, followed by granulation using a starch slurry. The granules are then dried, mixed with additional excipients, and compressed into tablets .

Chemical Reactions Analysis

Types of Reactions: Amlodipine besylate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically uses reducing agents such as sodium borohydride.

    Substitution: Can involve nucleophilic or electrophilic reagents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Amlodipine besylate dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of calcium channel blockers and their interactions with other molecules.

    Biology: Investigated for its effects on cellular calcium channels and related signaling pathways.

    Medicine: Extensively studied for its therapeutic effects in treating hypertension and angina. It is also used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

    Industry: Utilized in the formulation of various pharmaceutical products, including tablets and capsules

Mechanism of Action

Amlodipine besylate dihydrate acts by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound binds to both dihydropyridine and nondihydropyridine binding sites, resulting in a gradual onset of action .

Comparison with Similar Compounds

    Amlodipine Maleate: Another salt form of amlodipine with similar pharmacokinetic properties.

    Amlodipine Mesylate: A different salt form used in some formulations.

    Nifedipine: Another dihydropyridine calcium channel blocker with a shorter duration of action.

Uniqueness: Amlodipine besylate dihydrate is unique due to its long-acting nature and high bioavailability. It offers the advantage of once-daily dosing, which improves patient compliance compared to other calcium channel blockers .

Properties

CAS No.

532929-68-3

Molecular Formula

C26H35ClN2O10S

Molecular Weight

603.1 g/mol

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;dihydrate

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S.2H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);2*1H2

InChI Key

CXOUVSIRCRQEOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O.O.O

Origin of Product

United States

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